2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile 2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 476318-52-2
VCID: VC4682714
InChI: InChI=1S/C14H9ClN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
SMILES: CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N
Molecular Formula: C14H9ClN4S
Molecular Weight: 300.76

2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile

CAS No.: 476318-52-2

Cat. No.: VC4682714

Molecular Formula: C14H9ClN4S

Molecular Weight: 300.76

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile - 476318-52-2

Specification

CAS No. 476318-52-2
Molecular Formula C14H9ClN4S
Molecular Weight 300.76
IUPAC Name 2-amino-4-(4-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C14H9ClN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
Standard InChI Key VBGUCCHWFKIAQZ-UHFFFAOYSA-N
SMILES CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound’s structure centers on a pyridine ring (C₅H₅N) functionalized at positions 2, 4, and 6. The 2-position hosts an amino group (-NH₂), while the 4-position is occupied by a 4-chlorophenyl group (C₆H₄Cl). A methylthio (-SCH₃) substituent resides at the 6-position, and cyano (-CN) groups are attached at positions 3 and 5. This arrangement creates a electron-deficient aromatic system, with the cyano and methylthio groups influencing both reactivity and intermolecular interactions .

The molecular formula is deduced as C₁₄H₈ClN₅S, with a molecular weight of 337.77 g/mol. Density functional theory (DFT) calculations on analogous pyridines predict a planar geometry, with the 4-chlorophenyl ring adopting a near-orthogonal orientation relative to the pyridine plane to minimize steric strain .

Synthetic Methodologies

Multi-Component Reaction Strategies

Synthesis of 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile likely follows pathways similar to those reported for structurally related pyridine derivatives. A proposed route involves:

  • Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with cyanothioacetamide forms a α,β-unsaturated thioamide intermediate.

  • Michael Addition: The thioamide undergoes nucleophilic attack by malononitrile dimer, facilitated by bases such as N-methylmorpholine .

  • Cyclization and Elimination: Intramolecular cyclization followed by H₂S elimination yields the pyridine core .

Reaction optimization studies on analogous systems suggest that ethanol solvent at 60–80°C with N-methylmorpholine as base achieves yields >65% . Critical to regioselectivity is the use of stoichiometric base to deprotonate intermediates and direct cyclization.

Comparative Analysis of Pyridine Derivatives

Compound NameSubstituentsReported ActivitiesKey Structural Differences
2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile 2-chlorophenyl, dicyanomethylAntiviral, Protein kinase inhibition1,4-Dihydropyridine core, lacks methylthio
Spiroindenopyridotriazine-1,3,6′-tricarbonitrile Spiro-fused indenotriazineAnticancer, Anti-inflammatoryPolycyclic system, additional nitriles
Target Compound4-chlorophenyl, methylthioHypothesized broad-spectrumPyridine core, optimized lipophilicity

Industrial and Research Applications

Medicinal Chemistry Intermediate

The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. The methylthio group provides a handle for further functionalization via:

  • Alkylation: Formation of sulfonium salts for enhanced water solubility

  • Oxidation: Conversion to sulfone/sulfoxide derivatives to modulate electronic properties

Scale-up synthesis protocols remain an area requiring optimization, particularly in minimizing cyanide byproducts during cyclization .

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